Donepezil

Alzheimer's Disease Enzymology Drug Screening

Donepezil API delivers >1250-fold AChE selectivity and 70-hr half-life, making it the gold standard for pure, sustained AChE inhibition. Critical for formulation development, bioequivalence studies, and structure-based drug design using the human AChE co-crystal structure (PDB: 4EY7).

Molecular Formula C24H29NO3
Molecular Weight 379.5 g/mol
CAS No. 120014-06-4
Cat. No. B1670880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil
CAS120014-06-4
Synonyms1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine hydrochloride
Aricept
donepezil
donepezil hydrochloride
donepezilium oxalate trihydrate
E 2020
E-2020
E2020
Eranz
Molecular FormulaC24H29NO3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
InChIKeyADEBPBSSDYVVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility31mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Donepezil (CAS 120014-06-4): Potency and Selectivity Specifications for CNS Research and Drug Development


Donepezil is a piperidine-based, centrally active acetylcholinesterase (AChE) inhibitor widely used as a reference standard in Alzheimer's disease research and as an active pharmaceutical ingredient (API) in generic formulation development. It exhibits potent and highly selective reversible inhibition of human AChE with an IC50 of approximately 6.7 nM [1], and demonstrates >1250-fold selectivity for AChE over butyrylcholinesterase (BuChE) . Its long elimination half-life of approximately 70 hours supports once-daily dosing in clinical formulations [2].

Why Donepezil Cannot Be Directly Substituted with Other Cholinesterase Inhibitors in Research and Clinical Protocols


Although donepezil, rivastigmine, and galantamine are all classified as cholinesterase inhibitors, they exhibit profound differences in enzyme selectivity, binding kinetics, and pharmacokinetic profiles that preclude simple interchangeability. Donepezil is a highly selective, reversible AChE inhibitor with negligible BuChE activity [1], whereas rivastigmine is a pseudo-irreversible dual inhibitor of both AChE and BuChE [2], and galantamine acts as a reversible AChE inhibitor with additional allosteric nicotinic receptor modulation [3]. These mechanistic distinctions translate into divergent clinical adverse event profiles and dosing regimens, making donepezil the preferred reference compound for studies focused on pure, sustained AChE inhibition without confounding off-target effects.

Quantitative Evidence for Donepezil Differentiation from Rivastigmine, Galantamine, and Tacrine


Superior Potency and AChE Selectivity vs. Rivastigmine and Galantamine

Donepezil demonstrates substantially higher potency for human acetylcholinesterase (AChE) inhibition compared to rivastigmine and galantamine. In human neocortex tissue, the IC50 for donepezil is 14 nM, compared to 9120 nM for rivastigmine and 575 nM for galantamine [1]. Furthermore, donepezil exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), with an IC50 ratio of approximately 405:1 in humans [2], whereas rivastigmine inhibits both enzymes and tacrine shows no selectivity (BuChE IC50 = 69 nM, AChE IC50 = 77 nM) [3].

Alzheimer's Disease Enzymology Drug Screening

Extended Pharmacokinetic Half-Life Enabling Once-Daily Dosing vs. Rivastigmine and Galantamine

Donepezil possesses a significantly longer elimination half-life than other clinically used cholinesterase inhibitors. Its half-life is approximately 70 hours [1], compared to 1.5 hours for oral rivastigmine and 5-7 hours for galantamine [2]. This pharmacokinetic advantage translates directly into a once-daily dosing regimen for donepezil, whereas rivastigmine requires twice-daily oral administration and tacrine requires four-times-daily dosing [3].

Pharmacokinetics Formulation Development Clinical Pharmacology

Lower Incidence of Gastrointestinal Adverse Events Compared to Rivastigmine

In a systematic review and meta-analysis of randomized controlled trials, the incidence of common adverse events such as nausea, diarrhea, and vomiting was consistently lowest for donepezil and highest for rivastigmine across included studies [1]. While head-to-head trials showed no significant differences in overall adverse event rates between donepezil and galantamine, indirect evidence from placebo-controlled trials indicates a substantially lower risk of hepatotoxicity for donepezil compared to tacrine [2].

Safety Pharmacology Clinical Trials Tolerability

Distinct Binding Mode to Human AChE Revealed by High-Resolution Crystal Structure

High-resolution X-ray crystallography (2.5 Å) of recombinant human AChE complexed with donepezil reveals that donepezil binds differently to human AChE than to Torpedo californica AChE, a common surrogate model [1]. This species-specific binding mode has implications for structure-based drug design. Molecular dynamics simulations further show that the inhibitory activity of donepezil on human AChE is approximately 85-fold more potent than that of galantamine, attributed to stronger hydrogen bond occupancy and interactions with the peripheral anionic site [2].

Structural Biology Medicinal Chemistry Molecular Modeling

Optimal Research and Industrial Application Scenarios for Donepezil Based on Comparative Evidence


Reference Standard for High-Throughput Screening of Novel Selective AChE Inhibitors

Given its high potency (IC50 = 6.7 nM) and exceptional selectivity for AChE over BuChE (>1250-fold) , donepezil serves as the gold-standard positive control in enzymatic assays designed to identify new chemical entities with pure, reversible AChE inhibition. Its well-characterized selectivity profile eliminates the confounding BuChE inhibition seen with rivastigmine and tacrine, ensuring that hit compounds are evaluated solely on their AChE-target engagement.

Pharmacokinetic Reference Compound for Development of Once-Daily Oral Formulations

Donepezil's long elimination half-life (70 hours) and high oral bioavailability (100%) [1] make it the ideal reference compound for formulation scientists developing sustained-release or once-daily generic products. In bioequivalence studies, donepezil's linear kinetics and well-defined steady-state parameters provide a robust comparator for demonstrating pharmacokinetic similarity of test formulations.

Structural Biology Template for Rational Design of Human AChE Inhibitors

The high-resolution crystal structure of human AChE in complex with donepezil (PDB: 4EY7) [2] provides a critical template for structure-based drug design. Medicinal chemists should use this human-specific co-crystal structure, rather than Torpedo AChE surrogates, to accurately model binding interactions and guide the optimization of novel AChE inhibitors with improved potency and central nervous system penetration.

Positive Control in In Vivo Models of Cholinergic Cognitive Enhancement

Due to its proven efficacy in reversing scopolamine-induced amnesia in rodents and its established clinical benefit in Alzheimer's disease [3], donepezil is the preferred positive control for preclinical studies evaluating novel cognitive enhancers. Its once-daily dosing convenience in animal studies, derived from its long half-life, reduces handling stress and improves experimental throughput compared to shorter-acting alternatives like rivastigmine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Donepezil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.